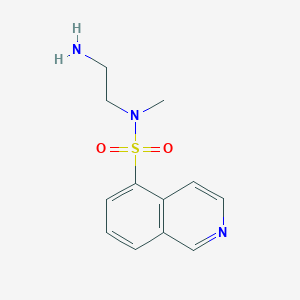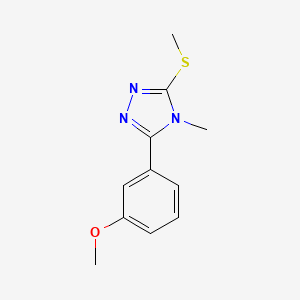![molecular formula C18H25ClN2O2 B7418691 N-tert-butyl-2-[4-(4-chlorobenzoyl)piperidin-1-yl]acetamide](/img/structure/B7418691.png)
N-tert-butyl-2-[4-(4-chlorobenzoyl)piperidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-[4-(4-chlorobenzoyl)piperidin-1-yl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a chlorobenzoyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[4-(4-chlorobenzoyl)piperidin-1-yl]acetamide typically involves multiple steps. One common method includes the acylation of piperidine with 4-chlorobenzoyl chloride, followed by the introduction of the tert-butyl group through a substitution reaction. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. Solvent extraction and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[4-(4-chlorobenzoyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-2-[4-(4-chlorobenzoyl)piperidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-(4-chlorobenzoyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide
- N-tert-butyl-2-[4-(4-fluorobenzoyl)piperidin-1-yl]acetamide
- N-tert-butyl-2-[4-(4-bromobenzoyl)piperidin-1-yl]acetamide
Uniqueness
N-tert-butyl-2-[4-(4-chlorobenzoyl)piperidin-1-yl]acetamide is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-tert-butyl-2-[4-(4-chlorobenzoyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-18(2,3)20-16(22)12-21-10-8-14(9-11-21)17(23)13-4-6-15(19)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIIBRQMVKTNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7418618.png)
![1-[(3-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B7418625.png)
![N-(3,5-dimethylphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7418629.png)
![N-(3-chlorophenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7418636.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B7418640.png)

![3-(4-Chloro-phenyl)-4-(4-fluoro-benzyl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B7418661.png)


![2-[4-(4-chlorobenzoyl)piperidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B7418686.png)

![4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile](/img/structure/B7418702.png)
![1-Morpholin-4-yl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone](/img/structure/B7418705.png)
